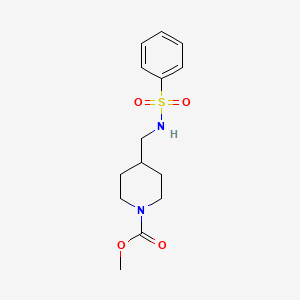

Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate

Description

Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzenesulfonamide substituent at the 4-position and a methyl carboxylate group. This compound is of interest in medicinal chemistry due to the sulfonamide moiety, which is frequently utilized in drug design for its hydrogen-bonding capabilities and metabolic stability. Piperidine scaffolds are common in pharmaceuticals, acting as rigid frameworks for targeting enzymes or receptors. The methyl ester group may influence solubility and bioavailability, though it can be hydrolyzed in vivo to carboxylic acid derivatives .

Properties

IUPAC Name |

methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-20-14(17)16-9-7-12(8-10-16)11-15-21(18,19)13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCGOEMSMJDRKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride and methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutents

Methyl 4-((2,5-Dichlorobenzamido)methyl)piperidine-1-carboxylate

- Structure : Contains a dichlorobenzamido group instead of benzenesulfonamide.

- Molecular Formula : C₁₅H₁₈Cl₂N₂O₃ (MW: 345.2) .

- Key Differences: The dichlorobenzamido group introduces electronegative chlorine atoms, increasing lipophilicity compared to the sulfonamide in the target compound.

Methyl 4-(3-Hydroxy-4-phenethylisoxazol-5-yl)piperidine-1-carboxylate

- Structure : Features an isoxazole ring substituted with phenethyl and hydroxyl groups.

- Molecular Formula : C₁₈H₂₂N₂O₄ (MW: 330.38) .

- Key Differences :

- The isoxazole ring contributes aromaticity and hydrogen-bonding via the hydroxyl group, differing from the planar benzenesulfonamide.

- The phenethyl group adds bulkiness, which may affect binding to biological targets.

tert-Butyl 4-((((Trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate

- Structure : Includes a trifluoromethylsulfonyl (-SO₂CF₃) group and a tert-butyl ester.

- Molecular Formula: C₁₂H₂₀F₃NO₅S (MW: 347.35) .

- Key Differences: The tert-butyl ester enhances steric protection against enzymatic hydrolysis but reduces solubility compared to the methyl ester.

Physicochemical Properties

*Calculated based on formula C₁₄H₁₈N₂O₄S.

Biological Activity

Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, structure-activity relationships (SAR), and relevant case studies, drawing from diverse research findings.

Chemical Structure and Properties

Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate features a piperidine ring substituted with a benzenesulfonamide group and a carboxylate moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C13H17N1O3S |

| Molecular Weight | 273.35 g/mol |

| Functional Groups | Piperidine, Sulfonamide, Carboxylate |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate. It has been shown to exhibit activity against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism may involve inhibition of critical enzymes in bacterial metabolic pathways.

Key Findings:

- Inhibition of Enzymatic Activity: The compound has been evaluated for its ability to inhibit specific enzymes linked to bacterial survival under stress conditions, such as those seen in Mycobacterium tuberculosis (Mtb) .

- Minimum Inhibitory Concentration (MIC): Studies report MIC values ranging from 10 to 20 µg/mL against several pathogenic bacteria, indicating moderate potency .

Structure-Activity Relationships (SAR)

Understanding the SAR of Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate is crucial for optimizing its biological activity. Variations in substituents on the piperidine ring and sulfonamide group can significantly affect its potency.

| Substituent | Effect on Activity |

|---|---|

| Para-substituted groups | Increased antibacterial activity |

| Meta-substituted groups | Moderate activity enhancement |

| Ortho-substituted groups | Limited effect on enzyme inhibition |

The analysis suggests that para-substituted analogs generally exhibit superior activity compared to their ortho and meta counterparts.

Study on Antimycobacterial Activity

A notable study investigated the compound's efficacy against Mtb. The results indicated that Methyl 4-(benzenesulfonamidomethyl)piperidine-1-carboxylate demonstrated synergistic effects when combined with other antitubercular agents, enhancing overall bactericidal activity .

- Combination Therapy: The compound was tested alongside known inhibitors of the menaquinone biosynthetic pathway, showing improved outcomes in reducing bacterial load in infected models.

Toxicological Assessment

Toxicity evaluations reveal that while the compound exhibits promising antimicrobial properties, it also presents a profile requiring careful consideration. In vitro studies indicate low cytotoxicity against mammalian cell lines at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.